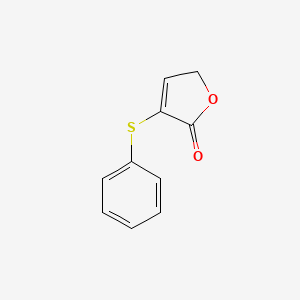

3-(Phenylthio)-2(5H)-furanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 376470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c11-10-9(6-7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSGNNULGPBKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C(=O)O1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321470 | |

| Record name | 3-(Phenylthio)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42435-82-5 | |

| Record name | 42435-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylthio)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Phenylthio)-2(5H)-furanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Phenylthio)-2(5H)-furanone, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The 2(5H)-furanone core is a prevalent motif in numerous natural products exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The introduction of a phenylthio substituent at the C3-position is anticipated to modulate the electronic properties and biological profile of the furanone scaffold, making it an attractive target for drug discovery and development programs. This document outlines a robust synthetic protocol, details the underlying reaction mechanism, and presents a thorough characterization of the target molecule using modern analytical techniques.

Introduction: The Significance of Substituted 2(5H)-Furanones

The 2(5H)-furanone ring system is a key pharmacophore found in a diverse array of natural products and biologically active molecules.[1] Its inherent reactivity and versatile chemical handles make it a privileged scaffold in synthetic organic chemistry. The incorporation of a sulfur linkage, specifically a phenylthio group, introduces a unique set of properties. The sulfur atom can engage in various non-covalent interactions, potentially enhancing binding affinity to biological targets. Furthermore, the phenylthio group can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

This guide details a practical and efficient method for the preparation of this compound and provides a comprehensive analysis of its structural and spectroscopic properties.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a disconnection at the carbon-sulfur bond, leading to a 3-halo-2(5H)-furanone precursor and thiophenol. This approach is predicated on a nucleophilic substitution reaction, a fundamental and widely employed transformation in organic synthesis.

A proposed retrosynthetic pathway for this compound.

Figure 1: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves the reaction of a suitable 3-halo-2(5H)-furanone, such as 3-bromo-2(5H)-furanone, with thiophenol in the presence of a base. The base is crucial for the deprotonation of the weakly acidic thiophenol to generate the more nucleophilic thiophenolate anion.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of analogous arylthio-substituted heterocycles.[2][3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Bromo-2(5H)-furanone | ≥97% | Commercially Available |

| Thiophenol | ≥99% | Commercially Available |

| Triethylamine (TEA) | ≥99.5% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromo-2(5H)-furanone (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. To this solution, add thiophenol (1.1 eq) via syringe.

-

Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 eq) dropwise over 5 minutes. The addition of the base is critical to facilitate the formation of the thiophenolate nucleophile.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil or solid.

A schematic representation of the synthesis workflow.

Figure 2: Experimental workflow for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution (SNAr)-type mechanism, although the furanone ring is not truly aromatic. The electron-withdrawing carbonyl group polarizes the double bond, rendering the C3-position electrophilic and susceptible to attack by the thiophenolate anion.

The proposed reaction mechanism.

Figure 3: Proposed mechanism for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furanone ring and the phenyl group. The methylene protons at the C5 position of the furanone ring will likely appear as a singlet or a narrow multiplet. The vinylic proton at the C4 position should appear as a singlet. The aromatic protons of the phenyl group will typically resonate in the downfield region as a complex multiplet.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Key signals to identify include the carbonyl carbon of the lactone, the carbons of the double bond, the methylene carbon of the furanone ring, and the aromatic carbons of the phenyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170-175 |

| C-S | - | ~135-140 |

| C=CH | ~6.2-6.5 (s) | ~115-120 |

| O-CH₂ | ~4.8-5.0 (s) | ~70-75 |

| Phenyl-C (ipso) | - | ~130-135 |

| Phenyl-C (ortho, meta, para) | ~7.2-7.6 (m) | ~125-130 |

Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.[4][5][6][7][8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (lactone) | Stretch | ~1750-1780 (strong) |

| C=C (alkene) | Stretch | ~1620-1650 (medium) |

| C-O (ester) | Stretch | ~1100-1200 (strong) |

| C-S | Stretch | ~600-800 (weak to medium) |

| Aromatic C-H | Stretch | ~3000-3100 (medium) |

| Aromatic C=C | Stretch | ~1450-1600 (medium) |

Note: The exact positions of the peaks can be influenced by the molecular environment.[12][13][14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₈O₂S, MW = 192.24 g/mol ). Common fragmentation pathways may include the loss of CO, CO₂, and cleavage of the phenylthio group.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 192 | [M]⁺ |

| 164 | [M - CO]⁺ |

| 148 | [M - CO₂]⁺ |

| 109 | [PhS]⁺ |

| 83 | [C₄H₃O₂]⁺ |

Note: The relative intensities of the fragments will depend on the ionization conditions.[17][18][19][20][21]

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. The proposed synthetic route, based on the nucleophilic substitution of 3-bromo-2(5H)-furanone with thiophenol, is expected to be efficient and scalable. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, provide a solid foundation for the unambiguous identification and quality control of the target compound. The availability of this valuable building block will undoubtedly facilitate further research into the biological activities and material properties of this class of sulfur-containing heterocycles.

References

-

Inagaki, S., Saito, K., Suto, S., et al. (2018). A base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yield within 10 min. The Journal of Organic Chemistry, 83(22), 13834-13846. [Link]

-

El-Sayed, W. A. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of ChemTech Research, 6(11), 4839-4852. [Link]

-

van der Wal, S., de Ruiter, M., Breukink, E., et al. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 12(1), 4613. [Link]

-

Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2654-2658. [Link]

-

Singh, B., & Prajapati, D. (2013). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. [Link]

-

SpectraBase. (n.d.). 3,4,5-Triphenyl-2(5H)-furanone. Retrieved from [Link]

-

Biegańska, S. D., & Rychlik, M. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6549. [Link]

-

Organic Chemistry Portal. (n.d.). Reactivity of Thiols and Thiolates. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-2(5H)-furanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 44. Retrieved from [Link]

-

dos Santos, J. C., et al. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Beilstein Journal of Organic Chemistry, 14, 2186-2194. [Link]

-

Ma, S., & Zhang, J. (2000). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. The Journal of Organic Chemistry, 65(18), 5654-5659. [Link]

-

Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp. Corsicus Leaves from Corsica. Molecules, 27(17), 5488. [Link]

-

LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0047979). Retrieved from [Link]

-

Smaoui, H., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistryOpen, 12(8), e202300078. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Cuevas, G., & Padilla, C. R. (2018). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Current Organic Chemistry, 22(14), 1364-1377. [Link]

-

Kilanzo-Nthenge, A., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 369, 1-10. [Link]

-

ResearchGate. (n.d.). Thiol alkylations via nucleophilic substitution reactions. Retrieved from [Link]

-

Zhang, J., & Brodbelt, J. S. (2016). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 21(8), 1059. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-METHYL-2(5H)-FURANONE(22122-36-7) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethyl-3(2H)-furanone(14400-67-0) 13C NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 11. 2(3H)-FURANONE, 5-ETHENYLDIHYDRO-(21963-38-2) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 16. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. imreblank.ch [imreblank.ch]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Spectroscopic Signature of 3-(Phenylthio)-2(5H)-furanone: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 3-(Phenylthio)-2(5H)-furanone, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published, peer-reviewed spectra for this specific compound, this document leverages established spectroscopic principles and data from closely related structural analogs to construct a detailed, predictive spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the theoretical basis for the predicted signals. This guide is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this and related compounds, providing them with a robust framework for characterization and identification.

Introduction and Molecular Structure

The 2(5H)-furanone core is a prevalent motif in numerous natural products and pharmacologically active compounds, valued for its diverse biological activities. The introduction of a phenylthio substituent at the C3 position creates an α,β-unsaturated lactone system with unique electronic and steric properties, making it a valuable synthon for further chemical elaboration. Accurate and unambiguous characterization of such molecules is paramount for advancing research and development efforts.

Spectroscopic techniques are the cornerstone of molecular characterization. This guide will provide an in-depth, predictive analysis of the key spectroscopic features of this compound.

Figure 2: Predicted ¹H NMR spectral assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.

-

C4 (Methylene Carbon): This carbon, attached to the ring oxygen, is expected to resonate in the range of 70-75 ppm .

-

C2 (Olefinic Carbon): This carbon of the double bond, β to the carbonyl group, will be deshielded and is predicted to appear around 120-125 ppm .[1]

-

C3 (Olefinic Carbon): This carbon, α to the carbonyl and attached to the sulfur, is expected to be further downfield, likely in the 150-155 ppm range.[1]

-

C1 (Carbonyl Carbon): The lactone carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm .[1]

-

Phenyl Carbons: The carbon attached to the sulfur (ipso-carbon) will be shielded relative to the other aromatic carbons, appearing around 130-135 ppm . The other phenyl carbons will resonate in the typical aromatic region of 125-130 ppm .

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 | 70 - 75 |

| C2 | 120 - 125 |

| C3 | 150 - 155 |

| C1 (C=O) | 170 - 175 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C | 125 - 130 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃).

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

-

C=O Stretch: For a five-membered α,β-unsaturated lactone (γ-lactone), the carbonyl stretching frequency is expected to be strong and appear in the range of 1750-1780 cm⁻¹ . Saturated γ-lactones absorb at higher frequencies (1795-1760 cm⁻¹), and conjugation with the double bond lowers this frequency.[2][3][4]

-

C=C Stretch: The stretching of the carbon-carbon double bond in the furanone ring is expected to be in the region of 1640-1660 cm⁻¹ .

-

C-O Stretch: The C-O stretching of the lactone will likely show strong bands in the 1100-1250 cm⁻¹ region.

-

Aromatic C=C Stretch: The phenyl group will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

-

C-S Stretch: The carbon-sulfur stretch is typically weak and may be difficult to assign definitively, but it is expected in the 600-800 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | 1750 - 1780 | Strong |

| C=C (furanone) | 1640 - 1660 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium-Weak |

| C-O (lactone) | 1100 - 1250 | Strong |

| C-S | 600 - 800 | Weak |

Table 3: Predicted Key IR Absorptions for this compound.

Predicted Mass Spectrum (MS)

Under electron ionization (EI), this compound is expected to show a clear molecular ion peak and undergo characteristic fragmentation. The molecular weight of C₁₀H₈O₂S is 192.24 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 192 .

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for lactones is the loss of a carbon monoxide molecule, which would lead to a fragment at m/z = 164 .

-

Loss of the Phenylthio Radical: Cleavage of the C-S bond could result in the loss of the phenylthio radical (•SC₆H₅), leading to a fragment at m/z = 83 .

-

Formation of Thiophenol Cation: Rearrangement and fragmentation could lead to the formation of the thiophenol cation (C₆H₅SH⁺) at m/z = 110 .

-

Loss of SH: As seen in other aromatic thioethers, the loss of an SH radical after rearrangement is possible, giving a fragment at m/z = 159 .[5]

-

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of related 3-substituted-2(5H)-furanones involves the reaction of a suitable precursor with a nucleophile. For the title compound, a plausible route is the reaction of a 3-halo-2(5H)-furanone with thiophenol in the presence of a base.[6][7][8]

Step-by-Step Protocol:

-

Dissolve Precursor: Dissolve one equivalent of 3-bromo-2(5H)-furanone in a suitable aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere (N₂ or Ar).

-

Add Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution and stir.

-

Add Nucleophile: Slowly add one equivalent of thiophenol to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis:

Figure 4: General workflow for spectroscopic characterization.

-

NMR Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Two-dimensional experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations.

-

IR Spectroscopy: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Acquire the mass spectrum using a mass spectrometer with an Electron Ionization (EI) source, or for softer ionization, an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).

Conclusion

This technical guide has presented a detailed, predictive spectroscopic profile of this compound based on established principles and data from analogous compounds. The expected NMR, IR, and MS data provide a comprehensive signature that can be used to identify and characterize this molecule. Researchers working with this compound can use this guide as a reference for interpreting their experimental data and confirming the successful synthesis of the target structure.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

ResearchGate. (2022). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved from [Link]

-

Krasnovskaya, O., et al. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(21), 5149. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. J. Chem. Soc. B, 406-410. Retrieved from [Link]

-

Ain Shams University. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: An Efficient Synthesis of 2(5H)‐Furanone and Furan Derivatives Using 3‐(Phenylthio)propenal as a 1,3‐Dipolar Synthon. Retrieved from [Link]

-

MassBank. (n.d.). Organosulfur compounds. Retrieved from [Link]

-

MDPI. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

-

ACS Publications. (1962). Mass Spectra of Aliphatic Thiols and Sulfides. Retrieved from [Link]

-

ConnectSci. (1967). The mass spectra of phenyl methyl ethers. II. Polycyclic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Retrieved from [Link]

-

PubMed. (2020). Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

PubMed. (1999). Isolation and characterization of 3-methoxy-2(5H)-furanone as the principal nephrotoxin from Narthecium ossifragum (L.) Huds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chiral 2(5H)-furanone derivatives with 1,3-butadiyne structure. Retrieved from [Link]

-

MDPI. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Properties of New 2(3H) Furanone Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. Retrieved from [Link]

-

Sci-Hub. (n.d.). Furan derivatives of substituted phenylthiourea: spectral studies, semi-empirical quantum-chemical calculations and X-ray structure analyses. Retrieved from [Link]

-

PubChem. (n.d.). 2(5H)-Furanone, 3-chloro-5-((dimethylamino)methyl)-4,5-dimethyl-. Retrieved from [Link]

Sources

- 1. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. ChemInform Abstract: An Efficient Synthesis of 2(5H)‐Furanone and Furan Derivatives Using 3‐(Phenylthio)propenal as a 1,3‐Dipolar Synthon. / ChemInform, 1990 [sci-hub.box]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Phenylthio)-2(5H)-furanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylthio)-2(5H)-furanone is a sulfur-containing heterocyclic compound belonging to the butenolide class of lactones. The 2(5H)-furanone core is a prevalent motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The introduction of a phenylthio group at the C-3 position significantly influences the electronic properties and reactivity of the furanone ring, making it a versatile intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties dictate its solubility, stability, and suitability for various reaction conditions and analytical techniques.

| Property | Value | Source |

| CAS Number | 42435-82-5 | N/A |

| Molecular Formula | C₁₀H₈O₂S | [1] |

| Molecular Weight | 192.24 g/mol | [1] |

| Melting Point | 58-60 °C | N/A |

| Boiling Point (Predicted) | 397.0 ± 42.0 °C | N/A |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | N/A |

| Appearance | Not explicitly stated, but related thio-substituted furanones are often oils or solids. | N/A |

| Solubility | Not explicitly stated, but likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the furanone ring and the phenyl group. The methylene protons at the C-5 position of the furanone ring would likely appear as a singlet or a multiplet, depending on the solvent and any chiral influences. The vinyl proton at the C-4 position would also be a singlet. The protons of the phenyl group would typically appear in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the lactone is expected to resonate at the downfield region of the spectrum. The olefinic carbons of the furanone ring and the aromatic carbons of the phenyl group will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated lactone, typically in the range of 1740-1780 cm⁻¹. Other characteristic bands would include C=C stretching of the furanone ring and the aromatic ring, as well as C-H stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules such as CO, CO₂, and fragments from the phenylthio group, providing valuable structural information.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the nucleophilic substitution of a suitable leaving group at the C-3 position of a 2(5H)-furanone precursor with a sulfur nucleophile.

Synthesis Workflow

Caption: General synthetic scheme for this compound.

Detailed Protocol: Synthesis from 3-Bromo-2(5H)-furanone

This protocol describes a general procedure for the synthesis of this compound via nucleophilic substitution.

Materials:

-

3-Bromo-2(5H)-furanone

-

Thiophenol

-

Triethylamine (Et₃N) or Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2(5H)-furanone (1 equivalent) in the chosen anhydrous solvent (THF or DMF).

-

Addition of Base and Nucleophile:

-

Method A (Triethylamine): Add triethylamine (1.1 equivalents) to the solution, followed by the dropwise addition of thiophenol (1.1 equivalents).

-

Method B (Sodium Hydride): In a separate flask, prepare a solution of sodium thiophenolate by adding thiophenol (1.1 equivalents) to a suspension of sodium hydride (1.1 equivalents) in the anhydrous solvent at 0 °C. Stir for 30 minutes, then add this solution dropwise to the solution of 3-bromo-2(5H)-furanone at 0 °C.

-

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Collect the fractions containing the desired product and concentrate under reduced pressure.

-

Characterize the purified this compound by NMR, IR, and mass spectrometry to confirm its structure and purity.

-

Reactivity of the 2(5H)-Furanone Core

The 2(5H)-furanone ring system is a versatile scaffold that can undergo a variety of chemical transformations. The presence of the phenylthio group at the C-3 position modulates its reactivity.

Caption: Reactivity map of the this compound scaffold.

-

Michael Addition: The α,β-unsaturated lactone system is susceptible to 1,4-conjugate addition by various nucleophiles, allowing for the introduction of substituents at the C-4 position.

-

Diels-Alder Reaction: The double bond within the furanone ring can act as a dienophile in [4+2] cycloaddition reactions, providing access to complex polycyclic structures.

-

Oxidation of the Sulfur Atom: The thioether linkage can be oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives may exhibit altered biological activity and physical properties.

-

Ring Opening: Under harsh basic or acidic conditions, or with strong nucleophiles, the lactone ring can be opened to afford the corresponding γ-hydroxy carboxylic acid derivative.

Applications in Drug Development and Medicinal Chemistry

The 2(5H)-furanone scaffold is a well-established pharmacophore found in a variety of biologically active compounds with anticancer, antibacterial, and anti-inflammatory properties. The incorporation of a thioether moiety can enhance the lipophilicity and metabolic stability of a drug candidate, and in some cases, directly contribute to its biological activity.

Sulfur-containing furanone derivatives have shown promise as inhibitors of bacterial biofilm formation, a key virulence factor in many chronic infections. While specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive furanones suggests its potential as a lead compound or a versatile building block in the synthesis of more complex drug candidates.

The reactivity of the furanone ring and the phenylthio group allows for further functionalization, making it a valuable intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic compound with a rich and versatile chemistry. Its synthesis is readily achievable, and its furanone core and thioether functionality provide multiple avenues for further chemical modification. While its own biological profile is not extensively documented, the prevalence of the furanone scaffold and the unique properties imparted by the sulfur atom make it a compound of significant interest for researchers in organic synthesis and medicinal chemistry. Further exploration of its biological activities and its utility as a synthetic intermediate is warranted and holds promise for the development of novel therapeutic agents.

References

-

The Royal Society of Chemistry. Thioester supporting info 09-08-12. [Link]

-

SciSpace. Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. [Link]

-

MDPI. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. [Link]

-

Semantic Scholar. Medicinal significance of furan derivatives : A Review. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

PubMed. Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. [Link]

-

Sci-Hub. ChemInform Abstract: An Efficient Synthesis of 2(5H)‐Furanone and Furan Derivatives Using 3‐(Phenylthio)propenal as a 1,3‐Dipolar Synthon. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

PubChem. 5-Methyl-3-(phenylthio)-2(5H)-furanone. [Link]

-

Arizona State University Repository. Synthesis of 3-Aryl-5-bromo-2(5H)-furanones. [Link]

-

ResearchGate. Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. [Link]

-

ResearchGate. Natural products and bioactive compounds with 2(5H)‐furanones. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]

-

ResearchGate. Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

American Scientist. Furan as a versatile synthon. [Link]

-

Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

-

ResearchGate. Possible mass fragmentation pattern of compound 3. [Link]

-

National Library of Medicine. Desulfurization of Thiols for Nucleophilic Substitution. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Ain Shams University. SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

-

YouTube. MS fragmentation patterns. [Link]

-

The Royal Society of Chemistry. Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm -. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. [Link]

-

National Library of Medicine. Natural products as starting points for the synthesis of complex and diverse compounds. [Link]

-

YouTube. 03.02 Reactivity of Thiols and Thiolates. [Link]

-

ResearchGate. Thiol alkylations via nucleophilic substitution reactions. (A) Thiol.... [Link]

-

MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

-

Universitas Pendidikan Indonesia. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

-

Universitas Pendidikan Indonesia. Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]

Sources

An In-depth Technical Guide to 4-(Phenylthio)-2(5H)-furanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The 2(5H)-furanone core, a five-membered lactone ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This heterocyclic motif is found in a vast array of biologically active compounds exhibiting properties that span from antimicrobial and anti-inflammatory to potent anticancer agents.[1][2] Within this important class of molecules, 4-(Phenylthio)-2(5H)-furanone (CAS Number: 42435-82-5) represents a synthetically accessible and highly versatile building block for the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of 4-(Phenylthio)-2(5H)-furanone, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, present a robust synthetic protocol, analyze its spectroscopic signature, and explore its potential mechanisms of action and applications, particularly as an anti-infective and anticancer agent. This document is structured to provide not just procedural details but also the underlying scientific rationale to empower researchers in their experimental design and application of this promising molecule.

A notable point of clarification is the nomenclature. While commonly referred to as 3-(Phenylthio)-2(5H)-furanone in some contexts, the correct IUPAC name, consistent with chemical supplier databases, is 4-phenylsulfanyl-2H-furan-5-one .[] This guide will use the structure corresponding to the CAS number 42435-82-5, which features the phenylthio group at the C4 position of the furanone ring.

Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex research and development pipelines.

Molecular Structure and Identification

The structure of 4-(Phenylthio)-2(5H)-furanone consists of a central α,β-unsaturated γ-lactone ring with a phenylthio substituent attached to the C4 position.

Molecular Structure Diagram

Caption: 2D structure of 4-(Phenylthio)-2(5H)-furanone.

| Property | Value | Source(s) |

| CAS Number | 42435-82-5 | [][4][5] |

| Molecular Formula | C₁₀H₈O₂S | [] |

| Molecular Weight | 192.24 g/mol | [] |

| IUPAC Name | 4-phenylsulfanyl-2H-furan-5-one | [] |

| SMILES | C1=C(SC2=CC=CC=C2)C(=O)OC1 | [] |

| InChI Key | NYSGNNULGPBKOK-UHFFFAOYSA-N | [] |

Synthesis of 4-(Phenylthio)-2(5H)-furanone

The synthesis of substituted 2(5H)-furanones is a well-trodden path in organic chemistry. For the specific case of 4-(Phenylthio)-2(5H)-furanone, a highly efficient route leverages the reactivity of mucochloric acid (MCA, 3,4-dichloro-5-hydroxy-2(5H)-furanone). The vinylogous chloride at the C4 position of MCA is susceptible to nucleophilic substitution, providing a direct method for introducing the phenylthio moiety.

Rationale for Synthetic Strategy

The chosen synthetic pathway involves the nucleophilic substitution of a chlorine atom on the mucochloric acid backbone with thiophenol. Research indicates that the reaction of MCA with thiols in the presence of a base, such as triethylamine, proceeds via an addition-elimination mechanism to yield the 4-thiosubstituted product.[2] This regioselectivity is crucial and provides a reliable method for accessing the desired isomer. The base serves to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, which readily attacks the electron-deficient C4 position of the furanone ring.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 4-(Phenylthio)-2(5H)-furanone.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the reaction of mucochloric acid with thiols.[2] Researchers should optimize conditions as necessary.

-

Reaction Setup: To a stirred solution of mucochloric acid (1.0 eq) and thiophenol (1.1 eq) in anhydrous diethyl ether (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), cool the mixture to 0°C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) dropwise to the cooled solution over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(Phenylthio)-2(5H)-furanone.

Spectroscopic and Physicochemical Characterization

| Parameter | Predicted Value/Observation | Rationale & Comparative Data |

| ¹H NMR | δ ~7.2-7.5 ppm (m, 5H, Ar-H), δ ~6.2 ppm (s, 1H, C3-H), δ ~5.0 ppm (s, 2H, C5-H₂) | Phenyl protons appear in their typical aromatic region. The vinyl proton at C3 is expected to be a singlet. The two protons at the C5 position are diastereotopic and may appear as a singlet or a pair of doublets. |

| ¹³C NMR | δ ~170 ppm (C=O), δ ~155 ppm (C4), δ ~130-135 ppm (Ar-C), δ ~129 ppm (Ar-C), δ ~127 ppm (Ar-C), δ ~115 ppm (C3), δ ~70 ppm (C5) | The carbonyl carbon (C2) is significantly downfield. C4, attached to the electronegative sulfur, and the olefinic C3 will appear in the vinyl region. The C5 methylene carbon will be in the aliphatic region but shifted downfield by the adjacent oxygen atom. |

| IR (Infrared) | ~1750-1780 cm⁻¹ (C=O stretch, lactone), ~1640 cm⁻¹ (C=C stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1440, 1480 cm⁻¹ (Ar C=C stretch) | The key diagnostic peak is the strong carbonyl absorption of the α,β-unsaturated lactone. The carbon-carbon double bond stretch will also be present. Aromatic C-H and C=C stretches will confirm the presence of the phenyl ring. |

| Mass Spec. (EI) | M⁺ at m/z = 192. Key fragments: m/z = 109 (thiophenol radical cation), m/z = 77 (phenyl cation) | The molecular ion peak should be clearly visible at 192. Common fragmentation patterns would involve the loss of the phenylthio group or fragmentation of the furanone ring. |

Potential Applications in Drug Development

The 2(5H)-furanone scaffold, particularly when functionalized with sulfur-containing moieties, has demonstrated significant potential in various therapeutic areas. The primary areas of interest for 4-(Phenylthio)-2(5H)-furanone are as an anti-infective agent through quorum sensing inhibition and as a potential anticancer agent.

Quorum Sensing Inhibition: A Strategy Against Bacterial Pathogenesis

Bacterial quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria.[1] Disrupting QS, a strategy known as "quorum quenching," is a promising anti-virulence approach that may not exert the same selective pressure for resistance as traditional bactericidal antibiotics.

Proposed Mechanism of Action: Halogenated furanones, produced by the marine alga Delisea pulchra, are well-established QS inhibitors. They are structural mimics of the native N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria. The proposed mechanism involves the furanone competitively binding to the LuxR-type transcriptional regulators.[6] This binding can either prevent the native AHL from binding or render the furanone-receptor complex unstable and unable to activate the transcription of virulence genes. It is hypothesized that 4-(Phenylthio)-2(5H)-furanone acts via a similar mechanism.

Quorum Sensing Inhibition Mechanism

Caption: Hypothesized mechanism of 4-(Phenylthio)-2(5H)-furanone as a quorum sensing inhibitor.

The presence of the phenylthio group may enhance the lipophilicity of the molecule, potentially improving its ability to cross bacterial cell membranes and interact with intracellular QS receptors.

Anticancer Potential

Derivatives of 2(5H)-furanones have been investigated for their cytotoxic effects against various cancer cell lines. While the specific anticancer mechanism of 4-(Phenylthio)-2(5H)-furanone has not been elucidated, related phenylthio compounds have been shown to induce apoptosis in cancer cells.[7] Furthermore, some furanone derivatives are being explored as inhibitors of specific signaling pathways crucial for cancer cell proliferation, such as the Eag-1 potassium channel.[8] The evaluation of 4-(Phenylthio)-2(5H)-furanone against a panel of cancer cell lines would be a logical next step to determine its potential in this therapeutic area.

Conclusion and Future Directions

4-(Phenylthio)-2(5H)-furanone is a compelling heterocyclic compound with significant potential for drug discovery and development. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for the generation of diverse chemical libraries. While further biological evaluation is required to pinpoint its precise mechanisms of action and therapeutic utility, the existing body of literature on the 2(5H)-furanone core strongly suggests that it is a promising candidate for the development of novel anti-infective agents that function by disarming bacteria rather than killing them, and potentially as a scaffold for new cytotoxic agents. Future research should focus on obtaining detailed experimental characterization of this molecule, exploring its structure-activity relationship (SAR) through the synthesis of analogs, and conducting comprehensive biological assays to validate its efficacy as a quorum sensing inhibitor and to explore its anticancer properties.

References

-

Zielińska, A., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(17), 5149. Available at: [Link]

-

Watanabe, M., et al. (1990). ChemInform Abstract: An Efficient Synthesis of 2(5H)‐Furanone and Furan Derivatives Using 3‐(Phenylthio)propenal as a 1,3‐Dipolar Synthon. ChemInform, 21(23). Available at: [Link]

-

Molbase. 2(3H)-Furanone, dihydro-5-methyl-4-(phenylthio)- 61452-41-3. Available at: [Link]

-

El-Maghraby, W. M., & El-Sayed, W. A. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Journal of the Chilean Chemical Society, 59(4), 2691-2695. Available at: [Link]

-

Therien, M., et al. (1999). Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(22), 3187-3192. Available at: [Link]

-

Padjas, A., et al. (2017). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules, 22(11), 1836. Available at: [Link]

-

Trizna, E. Y., et al. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(23), 5722. Available at: [Link]

-

Ponnusamy, K., et al. (2010). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Journal of Microbiology and Biotechnology, 20(3), 596-601. Available at: [Link]

-

PubChem. 5-Methyl-3-(phenylthio)-2(5H)-furanone. Available at: [Link]

-

Hernández-García, E., et al. (2021). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Biointerface Research in Applied Chemistry, 11(3), 10581-10590. Available at: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). In Some Drinking-water Disinfectants and Contaminants, including Arsenic. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

-

National Institute of Standards and Technology. 2(5H)-Furanone, 3-methyl-. In NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available at: [Link]

-

Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229-237. Available at: [Link]

-

Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 27(18), 5851. Available at: [Link]

-

Wang, T., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2023-2035. Available at: [Link]

-

Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624-637. Available at: [Link]

Sources

- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]

- 4. 42435-82-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | 42435-82-5 [chemicalbook.com]

- 6. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. klivon.com [klivon.com]

The Multifaceted Biological Activities of 3-(Phenylthio)-2(5H)-furanone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 2(5H)-furanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. Among its various derivatives, the 3-(phenylthio)-2(5H)-furanone class has emerged as a particularly promising area of research. The introduction of the phenylthio group at the C-3 position imparts unique physicochemical properties that modulate the molecule's reactivity and interaction with biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with crucial cellular components like DNA.[3]

Mechanistic Insights

The anticancer activity of these compounds is believed to stem from their ability to induce cellular stress and disrupt key signaling pathways essential for cancer cell survival and proliferation. For instance, some derivatives have been shown to arrest the cell cycle at the S-phase, preventing DNA replication and subsequent cell division.[3] Furthermore, investigations have revealed that these molecules can interact directly with DNA, potentially interfering with transcription and replication processes.[3] The specific substitutions on the phenyl ring and the furanone core play a crucial role in determining the potency and selectivity of these anticancer effects.[1][2]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of cancer cell lines.

Materials:

-

Complete cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Data Presentation: Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4e | C6 glioma | 12.1 | [3] |

| Compound 6a | OVCAR-4 | 1.569 ± 0.06 | [7] |

| Compound 21 | Various | Potent | [1][2] |

| Compound 34 | Various | Potent | [1] |

Note: "Potent" indicates significant activity as reported in the source, without a specific IC50 value provided.

Visualization: Proposed Anticancer Mechanism

Caption: Proposed mechanism of anticancer action.

Part 2: Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. 2(5H)-furanone derivatives, including those with a phenylthio substitution, have demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria.[8][9] A key area of interest is their ability to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria.[8][9][10]

Mechanistic Insights

The antimicrobial action of these furanones is often linked to their ability to interfere with bacterial communication systems, such as quorum sensing, which regulates biofilm formation and virulence factor production. Some derivatives have been shown to repress biofilm formation at concentrations that do not inhibit bacterial growth, suggesting a specific antibiofilm mechanism rather than general toxicity.[10] Furthermore, certain sulfur-containing derivatives have exhibited synergistic effects with conventional antibiotics, enhancing their efficacy against resistant strains.[8][9]

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound.[11][12][13]

Objective: To determine the MIC of this compound derivatives against pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)[8][9]

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound derivatives (dissolved in DMSO)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Prepare two-fold serial dilutions of the furanone derivatives in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.[12]

Data Presentation: Antimicrobial Activity of Furanone Derivatives

| Compound | Bacterial Strain | MIC (mg/L or µg/mL) | Reference |

| F105 | S. aureus | 10 | [8][9] |

| Sulfone 26 | S. aureus, B. subtilis | 8 | [9] |

| F12, F15, F94 | B. subtilis | 10 (repressed biofilm) | [10][14] |

| Phenylthio derivative 5 | S. aureus | 15.6 | [15] |

Visualization: Antimicrobial and Antibiofilm Workflow

Caption: Workflow for assessing antimicrobial and antibiofilm activity.

Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer.[16][17] Certain 2(5H)-furanone derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[18]

Mechanistic Insights

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. For example, some derivatives are suggested to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[18] Others may modulate the production of inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[16][17][19] The molecular mechanism can involve the inhibition of transcription factors like NF-κB, which plays a central role in regulating the expression of inflammatory genes.[20]

Experimental Protocol: In Vivo Anti-inflammatory Assessment

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[16][21]

Objective: To assess the in vivo anti-inflammatory effect of this compound derivatives.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in sterile saline)

-

This compound derivatives

-

Vehicle (e.g., saline, DMSO)

-

Positive control (e.g., Indomethacin, Diclofenac)[22]

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds, vehicle, or positive control to different groups of rats (e.g., orally or intraperitoneally) one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Visualization: Key Inflammatory Signaling Pathway

Caption: Inhibition of key inflammatory pathways by furanone derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. A deeper understanding of their molecular mechanisms of action will be crucial for their successful translation into novel therapeutic agents. The integration of advanced screening techniques, computational modeling, and in vivo studies will undoubtedly accelerate the development of these promising molecules for the benefit of human health.

References

-

Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]

- Osorio, E., & Robledo, S. M. (2014). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Ciencia e Tecnologia de Alimentos, 34(3), 437-443.

- Khan, M. S., Ahmad, I., & Cameotra, S. S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology, 107(11), 3515-3532.

- Wouters, B. G., & Rockwell, S. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Basic Clinical Radiobiology, Fourth Edition (pp. 139-148). CRC Press.

- de F.S. Dorta, C., de F.S. Dorta, C., de Oliveira, D. M., de F.S. Dorta, C., & de F.S. Dorta, C. (2017). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 27(5), 652-659.

-

Aprofood. (n.d.). Anti-inflammatory Activity Assessment. Retrieved from [Link]

- Khan, M., Khan, A. U., & Farooq, U. (2019). Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. Journal of Applied Pharmaceutical Science, 9(1), 123-128.

-

ResearchGate. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

-

OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

- Vasilev, K., & Sudar-Milovanovic, E. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(11), 1334.

- Ling, C. Y. (2014). Mechanism of the Anti-Inflammatory Action of 3-(2-Hydroxy-Phenyl)-1-(5-Methyl-Furan 2-y-l) Propenone (HMP). Universiti Putra Malaysia.

-

JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview [Video]. YouTube. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Retrieved from [Link]

-

INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

- Hovhannisyan, A. S., Stepanyan, G. M., Arsenyan, F. H., & Sirakanyan, S. N. (2021). ANTICHOLINESTERASE AND ANTIRADICAL ACTIVITIES OF FUNCTIONALLY SUBSTITUTED 2(5H)-FURANONES AND THEIR DERIVATIVES.

-

PubChem. (n.d.). 5-Methyl-3-(phenylthio)-2(5H)-furanone. Retrieved from [Link]

- Kudryavtsev, V., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Molecules, 22(11), 1999.

-

ResearchGate. (n.d.). Thio Derivatives of 2(5H)-Furanone As Inhibitors against Bacillus subtilis Biofilms. Retrieved from [Link]

- Kutsyk, O., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(19), 6296.

- Rolland, A., et al. (2009). Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. European Journal of Medicinal Chemistry, 44(9), 3588-3597.

- Bang, S. C., Kim, Y., Yun, M. Y., & Ahn, B. Z. (2004). 5-Arylidene-2(5H)-Furanone Derivatives: Synthesis and Structure-Activity Relationship for Cytotoxicity. Archives of Pharmacal Research, 27(5), 485-494.

- Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity.

-

SciSpace. (n.d.). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Retrieved from [Link]

- Bang, S. C., Kim, Y., Yun, M. Y., & Ahn, B. Z. (2004). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archives of Pharmacal Research, 27(5), 485-494.

- El-Gazzar, M. G., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(13), 1145-1163.

-

ResearchGate. (n.d.). Antibacterial effects and genotoxicity of new derivatives of furanones. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural and Synthetic Furanones with Anticancer Activity. Retrieved from [Link]

- Chen, J., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1431-1439.

- Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229-237.

-

ResearchGate. (2022). Synthesis and biological activity of alkylthio and arylthio derivatives of tert-butylquinone. Retrieved from [Link]

- de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298-12326.

- de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298-12326.

-

ResearchGate. (n.d.). Synthesis and Cytotoxicity of 3,4-Diaryl-2(5H)-furanones. Retrieved from [Link]

-

ResearchGate. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

Sources

- 1. 5-Arylidene-2(5H)-Furanone Derivatives: Synthesis and Structure-Activity Relationship for Cytotoxicity -Archives of Pharmacal Research | 학회 [koreascience.kr]

- 2. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. woah.org [woah.org]

- 12. mdpi.com [mdpi.com]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of the Anti-Inflammatory Action of 3-(2-Hydroxy-Phenyl)-1-(5-Methyl-Furan 2-y-l) Propenone (HMP). - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 20. Anti-inflammatory Activity Assessment - Aprofood [aprofood.com]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of 3-(Phenylthio)-2(5H)-furanone

Foreword: Unveiling the Potential of a Privileged Scaffold